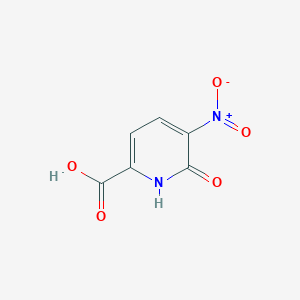
5-Fluoro-4-imidazolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-imidazolic acid is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-imidazolic acid typically involves the introduction of a fluorine atom into the imidazole ring. One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. This method is widely used for the synthesis of fluorine-containing aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Schiemann reactions or other fluorination techniques. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-4-imidazolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various fluorinated imidazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-imidazolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated imidazoles are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-imidazolic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various cellular processes, such as enzyme activity and signal transduction pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoroimidazole
- 4,5-Difluoroimidazole
- Fluorohistidine
- Fluorohistamine
Comparison: Compared to other fluorinated imidazoles, 5-Fluoro-4-imidazolic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the fluorine atom at the 5-position can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
42309-90-0 |
|---|---|
Molekularformel |
C4H3FN2O2 |
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
5-fluoro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
InChI-Schlüssel |
BKPMWUILLTUJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

